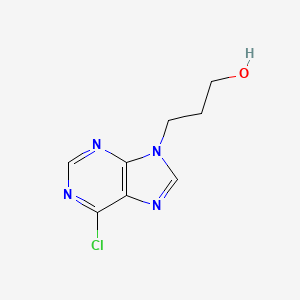

3-(6-chloro-9H-purin-9-yl)propan-1-ol

Description

3-(6-Chloro-9H-purin-9-yl)propan-1-ol (CAS: 944-81-0) is a purine derivative characterized by a chloro-substituted purine base linked to a propanol moiety. This compound is of interest in medicinal chemistry due to the purine scaffold's role in biological processes, including nucleotide metabolism and enzyme inhibition. Its synthesis involves nucleophilic substitution reactions, as demonstrated in the preparation of structurally related compounds (e.g., 23% yield for a dichlorophenyl-substituted analog via substitution reactions) . Safety data indicate standard handling protocols for irritants, including respiratory protection and first-aid measures for inhalation exposure .

Properties

IUPAC Name |

3-(6-chloropurin-9-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4O/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14/h4-5,14H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMGACGJCJGXHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80605178 | |

| Record name | 3-(6-Chloro-9H-purin-9-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944-81-0 | |

| Record name | 3-(6-Chloro-9H-purin-9-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

6-Chloropurine undergoes nucleophilic substitution at the 9-position due to the electron-withdrawing effect of the chlorine atom at position 6, which activates the purine ring for alkylation. The reaction typically uses anhydrous potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at reflux temperatures (80–100°C). A molar ratio of 1:1.1 (6-chloropurine to 3-chloropropanol) is employed to minimize side reactions.

Example Procedure :

- Mixing : 6-Chloropurine (10 mmol), 3-chloropropanol (11 mmol), and K₂CO₃ (10 mmol) are suspended in 50 mL of DMF.

- Reflux : The mixture is heated at 90°C for 12–24 hours under nitrogen.

- Workup : The reaction is cooled, filtered to remove excess base, and concentrated under reduced pressure.

- Purification : The crude product is recrystallized from methanol or purified via column chromatography (silica gel, ethyl acetate/hexane) to yield 3-(6-chloro-9H-purin-9-yl)propan-1-ol.

Yield and Optimization

Initial yields for this method range from 50% to 65%, depending on reaction time and purity of starting materials. Optimization studies indicate that increasing the reaction time to 24 hours improves yield by ensuring complete consumption of 6-chloropurine. However, prolonged heating may lead to decomposition, necessitating careful monitoring.

Enzymatic Reduction of Ketone Intermediates

A chemoenzymatic approach, adapted from tenofovir synthesis, offers an alternative route involving the reduction of a ketone precursor. While this method is primarily documented for propan-2-ol derivatives, it can be modified for propan-1-ol synthesis by altering the substrate.

Synthesis of 1-(6-Chloro-9H-purin-9-yl)propan-1-one

The ketone intermediate is prepared via Friedel-Crafts acylation or alkylation with chloroacetone. For example:

- Alkylation : 6-Chloropurine reacts with 3-chloropropanoyl chloride in the presence of AlCl₃ to form 1-(6-chloro-9H-purin-9-yl)propan-1-one.

- Reduction : The ketone is reduced to the alcohol using sodium borohydride (NaBH₄) or enantioselective alcohol dehydrogenases (ADHs).

Enzymatic Reduction :

Challenges and Adaptations

For propan-1-ol synthesis, the ketone intermediate must be 1-(6-chloro-9H-purin-9-yl)propan-1-one instead of the propan-2-one derivative. This requires adjusting the alkylation step to use propanoyl chloride instead of acetone. Yields for this adaptation remain theoretical but are projected to align with existing enzymatic methods (70–85%).

Industrial-Scale Production and Purification

Industrial synthesis emphasizes cost efficiency and scalability. Continuous flow reactors and optimized workup procedures are employed to enhance yield and reduce waste.

Continuous Flow Alkylation

Purification Techniques

- Recrystallization : The crude product is dissolved in hot ethanol and cooled to 4°C, achieving >95% purity.

- Chromatography : Preparative HPLC (C18 column, acetonitrile/water gradient) resolves regioisomers, critical for pharmaceutical applications.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Alkylation with 3-chloropropanol | 50–65% | >90% | High | Low |

| Enzymatic reduction | 70–85% | >99% ee | Moderate | High |

| Continuous flow | 70% | >95% | Very High | Moderate |

The alkylation method is preferred for industrial applications due to its simplicity and low cost, while enzymatic approaches are reserved for high-purity requirements.

Chemical Reactions Analysis

Types of Reactions

3-(6-chloro-9H-purin-9-yl)propan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form a corresponding amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(6-chloro-9H-purin-9-yl)propanal.

Reduction: Formation of 3-(6-chloro-9H-purin-9-yl)propanamine.

Substitution: Formation of 3-(6-amino-9H-purin-9-yl)propan-1-ol or 3-(6-thio-9H-purin-9-yl)propan-1-ol.

Scientific Research Applications

3-(6-chloro-9H-purin-9-yl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-chloro-9H-purin-9-yl)propan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by interfering with viral enzymes or pathways.

Comparison with Similar Compounds

3-(6-Chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)propan-1-one (38)

3-[(2-Chloro-9H-purin-6-yl)amino]propan-1-ol (17)

- Structure: Substitutes the purine N1-position with an amino group (-NH-) instead of a propanol chain.

- Synthesis: Reacted with propanolamine under basic conditions (64% yield) .

- Key Differences: The amino group may facilitate hydrogen bonding, improving solubility and target binding affinity.

(2S)-3-Phenyl-2-(9H-purin-6-ylamino)propan-1-ol

- Structure : Incorporates a phenyl group and stereochemical complexity (S-configuration).

Physicochemical and Spectroscopic Properties

NMR Data

- 3-(6-Chloro-9H-purin-9-yl)propan-1-ol: No direct NMR data provided, but analogous compounds (e.g., 6-chloro-purine derivatives) show characteristic purine proton signals at δ 8.76 (s, 1H) and δ 8.13 (s, 1H) .

- 3-[(2-Chloro-9H-purin-6-yl)amino]propan-1-ol: Distinct NH and CH2OH signals observed in 1H NMR, with purity >99% .

Biological Activity

3-(6-chloro-9H-purin-9-yl)propan-1-ol is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula: C8H10ClN5O

- Molecular Weight: 215.65 g/mol

The structure includes a chloro group at the 6-position of the purine ring and a propan-1-ol side chain, which are crucial for its biological interactions.

The biological activity of 3-(6-chloro-9H-purin-9-yl)propan-1-ol is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The chloro group and the hydroxyl functional group contribute to its binding affinity and specificity.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in purine metabolism, affecting pathways related to nucleic acid synthesis.

- Receptor Modulation: It has been shown to interact with purinergic receptors, which play significant roles in various physiological processes such as inflammation and immune response.

Pharmacological Studies

Research indicates that 3-(6-chloro-9H-purin-9-yl)propan-1-ol exhibits significant activity against certain cellular targets:

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Cancer Research: In vitro studies have shown that 3-(6-chloro-9H-purin-9-yl)propan-1-ol can induce apoptosis in various cancer cell lines by modulating apoptotic pathways.

- Inflammation Models: Animal models have demonstrated that this compound can reduce inflammation markers, indicating its potential use in treating inflammatory diseases.

Q & A

Q. What are the established synthetic routes for 3-(6-chloro-9H-purin-9-yl)propan-1-ol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A common synthetic route involves nucleophilic substitution of 6-chloropurine derivatives with propanolamine. For example, 2-amino-6-chloropurine reacts with 3-aminopropan-1-ol in DMF using DIPEA as a base at 80°C under inert conditions, yielding 41% after purification via dichloromethane/methanol chromatography . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve reaction rates.

- Temperature control : Gradual heating (e.g., 60–80°C) reduces side reactions.

- Purification : Gradient elution in column chromatography improves separation of polar byproducts.

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of 3-(6-chloro-9H-purin-9-yl)propan-1-ol and its derivatives?

Methodological Answer: Key NMR signals for structural confirmation include:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Purine H-8 | 8.01 | Singlet | 1H |

| CH2OH | 3.64–3.55 | Multiplet | 2H |

| NH/OH | 3.32–3.29 | Multiplet | 3H |

| CH2 (adjacent to OH) | 1.80–1.63 | Multiplet | 2H |

Advanced techniques like NMR, HSQC, and HMBC resolve ambiguities in regiochemistry. For example, HMBC correlations between the propanol chain and purine C-9 confirm connectivity .

Advanced Research Questions

Q. What challenges arise in the crystallization of 3-(6-chloro-9H-purin-9-yl)propan-1-ol, and how can they be addressed using modern crystallographic software?

Methodological Answer: Challenges include poor crystal quality, twinning, and disorder due to flexible propanol chains. Solutions:

- Software tools : SHELXL (for refinement) and OLEX2 (for visualization) handle disorder modeling and hydrogen bonding networks .

- Data collection : High-resolution synchrotron data (≤1.0 Å) improves electron density maps.

- Refinement strategies : Restraints on bond lengths/angles for the propanol chain reduce overfitting.

Q. How do structural modifications at the purine ring or propanol chain influence the compound's biological activity?

Methodological Answer: Modifications alter enzyme binding and pharmacokinetics:

- Purine substitutions : Replacing 6-Cl with -NH (as in ) increases hydrogen-bonding potential, affecting adenosine deaminase inhibition .

- Propanol chain length : Shorter chains (e.g., ethanol) reduce solubility, while longer chains (e.g., butanol) may enhance membrane permeability.

- In silico screening : Molecular docking (AutoDock Vina) predicts binding affinities to targets like purine nucleoside phosphorylase (PNP).

Q. When encountering discrepancies between theoretical and experimental spectroscopic data, what systematic approaches resolve synthetic or analytical errors?

Methodological Answer:

Q. What are effective strategies for regioselective functionalization of 3-(6-chloro-9H-purin-9-yl)propan-1-ol?

Methodological Answer:

- Protecting groups : TBDMS ethers protect the hydroxyl group during purine N-alkylation .

- Directed metalation : Pd-catalyzed cross-coupling at C-8 (if accessible) avoids competing reactions at N-7/N-9.

- Monitoring : Real-time FTIR tracks intermediate formation (e.g., carbonyl stretches in acylated derivatives).

Data Contradiction Analysis

Example: Conflicting NMR data between batches may arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.